molecular formula C23H23N3O4S B2727297 1-(2,3-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203234-72-3

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2727297
CAS RN: 1203234-72-3
M. Wt: 437.51
InChI Key: HRBYPSYCPLZSCU-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the field of heterocyclic chemistry has led to the development of novel synthetic routes and the characterization of compounds with structural similarities to "1-(2,3-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea". These efforts aim to explore the versatile synthetic applications and potential pharmacological activities of such compounds.

  • Novel Synthetic Approaches: Scientists have developed versatile intermediates for the synthesis of a wide variety of heterocyclic compounds, leveraging reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine. These methodologies facilitate the preparation of complex structures, including quinazolines and tetrahydroquinolines, which are crucial for the advancement of medicinal chemistry (Phillips & Castle, 1980).
  • Characterization of Heterocyclic Compounds: Through the acid cyclization of amino-substituted heterocycles, researchers have synthesized and characterized various isoquinolines and cinnolines. This work underscores the importance of structural diversity in the development of new therapeutic agents (Zinchenko et al., 2009).

Biochemical Evaluation

Several studies have focused on evaluating the biochemical activities of compounds structurally related to "1-(2,3-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea", highlighting their potential as pharmacological agents.

  • Acetylcholinesterase Inhibitors: Research into flexible ureas derived from phenethylamines has shown that certain compounds exhibit significant antiacetylcholinesterase activity. This discovery has implications for the development of treatments for conditions such as Alzheimer's disease (Vidaluc et al., 1995).
  • Antimicrobial Activity: The synthesis and antimicrobial evaluation of tetrahydroquinazoline derivatives have demonstrated their effectiveness against various bacterial and fungal strains. This research contributes to the ongoing search for new antimicrobial agents (Bhatt et al., 2015).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-29-19-8-3-7-17(21(19)30-2)25-23(28)24-16-10-11-18-15(14-16)6-4-12-26(18)22(27)20-9-5-13-31-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBYPSYCPLZSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

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